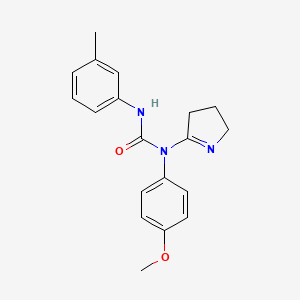
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea is a urea derivative that is likely to exhibit interesting chemical properties and biological activities due to its structural features. The presence of a pyrrolidine ring, a methoxyphenyl group, and a methylphenyl group suggests potential for interactions with biological targets. While the papers provided do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds.
Synthesis Analysis
The synthesis of urea derivatives can involve the reaction of certain pyrrolidinones with urea. For instance, the paper titled "Reaction of 1,5-diaryl-3-hydroxy-4-methylsulfonyl-3-pyrrolin-2-ones with urea, hydrazine, ethylenediamine, and o-phenylenediamine" discusses the formation of 3-amino derivatives of pyrrolones when reacted with urea . This suggests that the synthesis of the compound may involve a similar reaction where a pyrrolidinone precursor is treated with urea to introduce the urea functionality.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their potential as inhibitors or reactants. The paper on pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2) indicates that the position and type of substituents on the phenyl ring can significantly affect the potency of the inhibitors . This implies that the methoxy and methyl groups in the compound of interest could play a critical role in its binding affinity and overall biological activity.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions. The first paper suggests that reactions with hydrazine hydrate and ethylenediamine can lead to the formation of corresponding salts, and with o-phenylenediamine, it can yield pyrrolo-[2,3-b]quinoxalines . These reactions indicate the versatility of urea derivatives in forming a range of chemical structures, which could be relevant for the compound depending on its intended application.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like solubility, melting point, and reactivity are influenced by their molecular structure. Although the papers do not provide specific data on the compound of interest, the information on pyridylthiazole-based ureas shows that the presence of different substituents can lead to remarkable differences in activity . This suggests that the physical and chemical properties of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea would be influenced by its methoxy and methyl substituents, potentially affecting its solubility and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Researchers have developed methods for synthesizing compounds with structures related to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea". For instance, Sarantou and Varvounis (2022) described methods for synthesizing similar compounds through carbonylation reactions and confirmed their structures using spectroscopic techniques (Sarantou & Varvounis, 2022).
Enzyme Inhibition and Anticancer Activity
Compounds structurally similar to the query have been studied for their enzyme inhibition capabilities and potential anticancer activities. Mustafa et al. (2014) synthesized urea derivatives and evaluated them for their enzyme inhibition and anticancer properties, highlighting the diverse biological activities of such compounds (Mustafa, Perveen, & Khan, 2014).
Antimicrobial Agents
Hublikar et al. (2019) focused on the synthesis of pyrrole derivatives and their evaluation as antimicrobial agents, suggesting the potential of these compounds in addressing microbial resistance (Hublikar et al., 2019).
Chemical Structure and Physical Properties
Research into the chemical structure and physical properties of compounds similar to "1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea" has been conducted to understand their potential applications better. For instance, the crystal structure of related compounds has been studied to inform their use in various applications (Kang, Kim, Kwon, & Kim, 2015).
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methoxyphenyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-5-3-6-15(13-14)21-19(23)22(18-7-4-12-20-18)16-8-10-17(24-2)11-9-16/h3,5-6,8-11,13H,4,7,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANQHOXBHLWTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C2=NCCC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2549842.png)
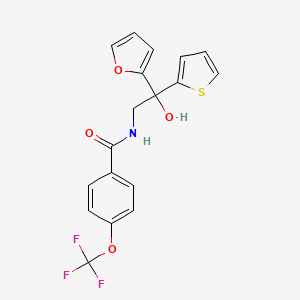
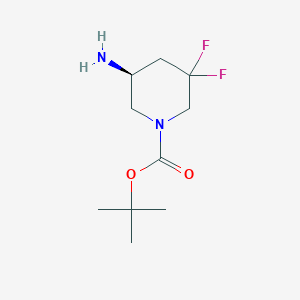

![3-[(3-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2549849.png)
![N,N-dimethyl-2-[(4-methyl-1,3-thiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2549850.png)

![Methyl 2-amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549854.png)
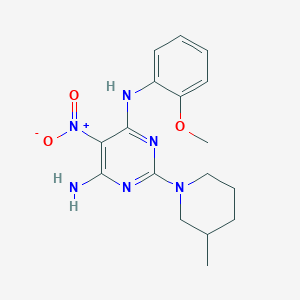
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propylbenzenesulfonamide](/img/structure/B2549857.png)
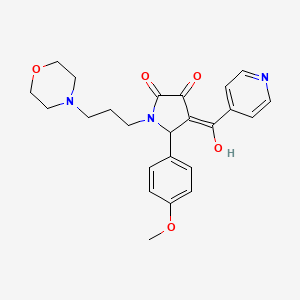
![[5-(1,3-Benzothiazol-2-yl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B2549861.png)
![3,6-dichloro-N-({3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2549862.png)
